4-Chloro-2-methylaniline

Genotoxicity Ames test Mutagenicity

This specific ortho‑methyl/para‑chloro isomer delivers unique electronic properties (pKa 3.385) critical for azo dye synthesis, ensuring correct color and fastness. As an IARC Group 2A carcinogen, only high‑purity reference material guarantees accurate regulatory compliance testing for banned amines in textiles. Its exclusive ortho‑cleavage biodegradation pathway makes it indispensable for bioremediation research. Procure authentic 4‑chloro‑2‑methylaniline to avoid process failures and regulatory risks inherent in generic substitutes.

Molecular Formula C7H8ClN
ClC6H3(CH3)NH2
C7H8ClN
Molecular Weight 141.6 g/mol
CAS No. 95-69-2
Cat. No. B164923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methylaniline
CAS95-69-2
Synonyms4-chloro-2-methylaniline
4-chloro-2-methylaniline hydrochloride
4-chloro-2-toluidine
4-chloro-2-toluidine hydrochloride
4-chloro-o-toluidine
p-chloro-o-toluidine
p-chloro-o-toluidine hydrochloride
Molecular FormulaC7H8ClN
ClC6H3(CH3)NH2
C7H8ClN
Molecular Weight141.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)N
InChIInChI=1S/C7H8ClN/c1-5-4-6(8)2-3-7(5)9/h2-4H,9H2,1H3
InChIKeyCXNVOWPRHWWCQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68° F (NTP, 1992)
SOL IN HOT ALCOHOL
SPARINGLY SOL IN WATER, SOL IN ETHANOL & DILUTE ACIDS
Solubility in water, g/100ml at 25 °C: 0.095 (very poor)

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-methylaniline (CAS 95-69-2): A Differentiated Aromatic Amine Intermediate for Controlled Synthesis and Specialized Dye Applications


4-Chloro-2-methylaniline (4-COT, CAS 95-69-2) is a chlorinated ortho-toluidine derivative with the formula CH₃C₆H₃Cl(NH₂) [1]. It is a colorless solid at room temperature with a melting point of 29–30 °C, a boiling point of 240–241 °C, and a density of 1.14–1.19 g/cm³ [1][2]. The compound is synthesized via chlorination of N-acetyl-o-toluidine followed by deprotection and isomer separation [1]. Its primary industrial role is as a key intermediate in the production of azo dyes and pigments, and historically, as a precursor to the pesticide chlordimeform [1][3]. Production has declined due to its recognized carcinogenicity (IARC Group 2A) [1][3].

The Risk of Generic Substitution: Why 4-Chloro-2-methylaniline is Not Interchangeable with Other Chlorinated Anilines


4-Chloro-2-methylaniline is often grouped with other chlorinated anilines, such as 4-chloroaniline or 2-methylaniline, but its unique substitution pattern (ortho-methyl, para-chloro) creates a distinct profile of reactivity, stability, and biological activity that precludes simple substitution [1][2]. Its specific electronic and steric environment dictates divergent outcomes in key chemical transformations, including diazotization, azo coupling, and biodegradation pathways, as well as significant differences in genotoxic potential [1][2][3]. The following quantitative evidence demonstrates that substituting a generic analog for 4-chloro-2-methylaniline can lead to altered reaction yields, different metabolic fates, and distinct safety profiles, impacting both process efficiency and regulatory compliance.

Quantitative Differentiation Guide for 4-Chloro-2-methylaniline (CAS 95-69-2) Procurement


Comparative Mutagenicity in Ames Test: 4-Chloro-2-methylaniline vs. Structural Analogs

In a head-to-head comparison of four aniline derivatives, 4-chloro-2-methylaniline (4C2MA) exhibited a specific mutagenicity of 12,500 revertants/mg/plate in the Ames test (TA100 strain with S9 metabolic activation) [1]. This is approximately 3-fold higher than the mutagenicity of its positional isomer, 2-chloro-4-methylaniline (2C4MA), which showed 4,067 revertants/mg/plate [1]. Both were significantly more mutagenic than 4-trifluoromethylaniline (4TFMA), which exhibited only 1,590 revertants/mg/plate [1].

Genotoxicity Ames test Mutagenicity Safety assessment

Divergent Biodegradation Pathway: Exclusive ortho-Cleavage for 4-Chloro-2-methylaniline

Microbial degradation studies with Rhodococcus rhodochrous strain CTM revealed a distinct metabolic pathway for 4-chloro-2-methylaniline compared to its isomers [1]. While 2-methylaniline was primarily degraded via meta-cleavage, and 3-chloro-2-methylaniline showed only a small proportion (~10%) of meta-cleavage, 4-chloro-2-methylaniline was degraded exclusively via the ortho-cleavage pathway [1].

Biodegradation Microbiology Environmental fate Metabolic pathway

Comparative Basicity: The Additive Electron-Withdrawing Effect of 4-Chloro-2-methylaniline

The pKa of the conjugate acid of 4-chloro-2-methylaniline is 3.385 at 25°C . This value is significantly lower than that of its parent compound, 2-methylaniline (pKa ≈ 4.45) [1], and also lower than that of 4-chloroaniline (pKa 4.15) . The lower pKa indicates that 4-chloro-2-methylaniline is a considerably weaker base than its non-halogenated or mono-halogenated analogs.

Physical chemistry Basicity Reactivity pKa

Synthetic Yield Comparison: Copper-Mediated Chlorination of 2-Methylaniline vs. Aniline

A copper(II) chloride-mediated monochlorination protocol, applied to 2-methylaniline as a substrate, yielded 4-chloro-2-methylaniline with an 82% isolated yield after 6 hours of reflux in ethanol [1]. Under similar reaction conditions, the chlorination of aniline to produce 4-chloroaniline has been reported to proceed with a higher yield of 92% [2].

Synthetic chemistry Process optimization Yield Chlorination

Macromolecular Binding and Metabolism: A Carcinogenicity Driver

In a study of its mechanism of carcinogenicity, radioactivity from 4-chloro-2-[methyl-14C]methylaniline became extensively bound to protein, DNA, and RNA in rat liver [1]. Two key microsomal metabolites were identified: 5-chloro-2-hydroxylaminotoluene, which is considered a more activated form of the carcinogen, and 4,4′-dichloro-2,2′-dimethylazobenzene [1]. This metabolic activation pathway is a specific feature of this compound's structure.

Toxicology Metabolism Carcinogenicity Mechanism of action

Optimal Application Scenarios for 4-Chloro-2-methylaniline Based on Its Differentiated Profile


Specialized Azo Dye Synthesis Requiring Specific Electronic Properties

The unique combination of an ortho-methyl and para-chloro group in 4-chloro-2-methylaniline results in a diazonium salt with distinct electronic properties and stability, which are directly linked to its lower basicity (pKa 3.385) [1]. This profile is leveraged in the synthesis of specific azo dyes where the substitution pattern influences the final dye's color, lightfastness, and binding affinity to fabrics. Procurement for this application should be driven by the need for this exact substitution pattern, as generic analogs will yield different diazonium salts with altered coupling rates and final dye properties. The compound is a known precursor to certain azo dyes .

Analytical Standard for Carcinogenic Aryl Amine Monitoring

Due to its well-documented carcinogenicity and occurrence as a metabolite of chlordimeform [1], 4-chloro-2-methylaniline is a critical analytical standard for monitoring the presence of banned or restricted primary aromatic amines in consumer products, such as textiles and leather goods . Its specific mutagenicity (12,500 revertants/mg/plate) [2] and unique metabolic activation pathway [1] make it a key target in analytical methods (e.g., HPLC-MS/MS) designed to detect and quantify these hazardous substances. Procurement in this scenario is for high-purity reference materials essential for regulatory compliance testing.

Model Compound for Studying ortho-Cleavage Biodegradation Pathways

The exclusive degradation of 4-chloro-2-methylaniline via the ortho-cleavage pathway, in contrast to its isomers which undergo meta-cleavage [1], makes it a valuable model substrate for studying microbial degradation of halogenated aromatic amines. Research groups investigating bioremediation strategies for aniline-contaminated environments or those studying the regulation of catechol dioxygenase enzymes can utilize 4-chloro-2-methylaniline as a selective probe for ortho-cleavage activity. This application is supported by enzyme assay data showing induction of catechol 1,2-dioxygenase in Rhodococcus rhodochrous [1].

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